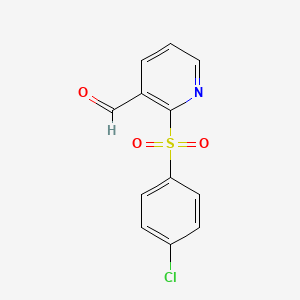

2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde

CAS No.: 1161864-76-1

Cat. No.: VC4181678

Molecular Formula: C12H8ClNO3S

Molecular Weight: 281.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1161864-76-1 |

|---|---|

| Molecular Formula | C12H8ClNO3S |

| Molecular Weight | 281.71 |

| IUPAC Name | 2-(4-chlorophenyl)sulfonylpyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C12H8ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H |

| Standard InChI Key | FBAZCELBFYPBRV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde consists of a pyridine ring substituted at the 2-position with a sulfonyl group (-SO2-) linked to a 4-chlorophenyl group and at the 3-position with an aldehyde functional group (-CHO). This arrangement confers distinct electronic and steric properties:

-

Pyridine core: Provides a rigid aromatic framework capable of π-π stacking and hydrogen bonding.

-

Sulfonyl group: Enhances polarity and electron-withdrawing characteristics, potentially influencing reactivity and biological interactions.

-

4-Chlorophenyl moiety: Introduces hydrophobic and halogen-bonding capabilities, common in pharmacologically active compounds.

Table 1: Comparative molecular data for related compounds

*Calculated based on structural analogs.

Synthetic Pathways and Reaction Mechanisms

Oxidation of Thioether Precursors

The most plausible route to 2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde involves the oxidation of a thioether intermediate, 2-((4-chlorophenyl)thio)nicotinaldehyde, to the corresponding sulfone. This aligns with methodologies described for analogous compounds:

-

Thioether formation: Coupling 2-mercaptonicotinaldehyde with 4-chlorobenzene derivatives via nucleophilic aromatic substitution.

-

Sulfone synthesis: Oxidation using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.

Key Reaction:

Alternative Routes

-

Friedel-Crafts sulfonylation: Direct introduction of the sulfonyl group to the pyridine ring using 4-chlorobenzenesulfonyl chloride in the presence of Lewis acids like AlCl₃.

-

Cross-coupling reactions: Palladium-catalyzed coupling between halopyridines and sulfonyl-containing aryl boronic acids .

Physicochemical Properties and Stability

Spectral Data (Predicted)

-

IR spectroscopy: Strong absorption bands at ~1300 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch).

-

NMR:

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group; limited solubility in water .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the aldehyde group.

Biological and Industrial Applications

Material Science Applications

-

Coordination chemistry: The aldehyde and sulfonyl groups may act as ligands for transition metals, enabling use in catalysis or sensor design.

-

Polymer precursors: Potential monomer for synthesizing conjugated polymers with optoelectronic properties.

| Quantity | Estimated Cost (USD) | Supplier |

|---|---|---|

| 100 mg | $150–$300 | Key Organics Ltd. |

| 1 g | $1,000–$2,500 | SynQuest Laboratories |

Synthetic Hurdles

-

Oxidation control: Over-oxidation to sulfonic acids must be mitigated via careful reagent stoichiometry.

-

Purification challenges: Separation from byproducts (e.g., sulfoxides) requires advanced chromatographic techniques .

Comparative Analysis with Analogous Compounds

Sulfonyl vs. Sulfanyl Derivatives

-

Reactivity: Sulfonyl groups are less nucleophilic but more oxidizing than sulfanyl groups.

-

Bioavailability: Sulfones generally exhibit higher metabolic stability compared to thioethers .

Table 3: Functional group impact on properties

| Property | Sulfonyl Derivative | Sulfanyl Derivative |

|---|---|---|

| Polarity | High | Moderate |

| Oxidation State | +4 (S) | -2 (S) |

| Common Applications | Pharmaceuticals, polymers | Agrochemicals, ligands |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume